molecular formula C14H12ClN3O3 B1530900 4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 241146-83-8

4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide

Cat. No. B1530900
M. Wt: 305.71 g/mol
InChI Key: JGQXIHCVMHXLRV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has a methoxyimino group and a chlorobenzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the attachment of the methoxyimino and chlorobenzoyl groups. Unfortunately, specific synthesis methods for this compound were not found in the search results .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrrole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Synthesis and Polymer Applications

Polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile [4-APBN] exhibit high thermal stability, with no significant weight loss observed before 400 °C. These polymers are soluble in aprotic polar solvents and exhibit glass transition temperatures between 235 and 298 °C, showcasing their potential in high-performance material applications (Saxena et al., 2003).

Anticonvulsant and Antiviral Properties

Enaminones with structures like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate demonstrate significant anticonvulsant properties, indicating potential therapeutic applications in treating convulsions (Kubicki et al., 2000).

Antiviral Activity of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidine derivatives have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), suggesting their utility as antiviral agents. Modifications at the 4-position of these compounds indicate a requirement for specific substituents to achieve antiviral efficacy (Renau et al., 1996).

Antibacterial Applications

Pyrrole–2–carboxamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests their potential as novel antibacterial agents, with certain compounds showing MIC values in the range of 1.05–12.01 μg/mL (Mane et al., 2017).

Synthesis and Antitumoral Properties

The crystal structure determination of chain functionalized pyrroles with potential antitumoral properties highlights the importance of structural analysis in developing new therapeutic agents. These compounds are important active candidates as antitumoral agents, illustrating the broad scope of research applications for such chemical structures (Silva et al., 2012).

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-(4-chlorobenzoyl)-N-(methoxyiminomethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-21-18-8-17-14(20)12-6-10(7-16-12)13(19)9-2-4-11(15)5-3-9/h2-8,16H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQXIHCVMHXLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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